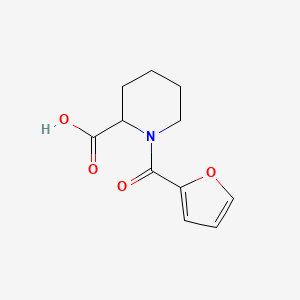
1-(Furan-2-carbonyl)piperidin-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Furan-2-carbonyl)piperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1025450-05-8 . It has a molecular weight of 223.23 . The compound is typically stored at room temperature and is available in a solid form .
Physical And Chemical Properties Analysis
“1-(Furan-2-carbonyl)piperidine-2-carboxylic acid” is a solid at room temperature . It has a molecular weight of 223.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
1-(Furan-2-carbonyl)piperidin-2-carbonsäure wurde auf ihre antibakterielle Aktivität untersucht. Synthetisierte Analoga erwiesen sich jedoch als biologisch inert gegen grampositive Bakterien wie Staphylococcus aureus und Streptococcus faecium . Weitere Forschung in diesem Bereich könnte Modifikationen erforschen, um ihre antibakterielle Wirksamkeit zu verbessern.
Peptidmimetika
Das Piperidin-Carbonsäure-Gerüst ähnelt Aminosäuren, die in Peptiden vorkommen. Forscher können seine Rolle als Peptidmimetikum untersuchen, das möglicherweise Protein-Protein-Interaktionen oder Rezeptorbindung beeinflusst. Solche Anwendungen könnten sich auf die Wirkstoffentwicklung und die Entwicklung bioaktiver Verbindungen auswirken.
Zusammenfassend lässt sich sagen, dass this compound in verschiedenen wissenschaftlichen Bereichen vielversprechend ist. Weitere Studien sind erforderlich, um sein volles Potenzial freizuschalten und seine einzigartigen Anwendungen zu erforschen . Wenn Sie spezielle Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!
Wirkmechanismus
1-(Furan-2-carbonyl)piperidine-2-carboxylic acid is believed to act as an inhibitor of the enzymes COX-2, 5-LOX, and PKC. COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. 5-LOX is an enzyme involved in the production of leukotrienes, which are hormones that play a role in inflammation and allergic reactions. PKC is an enzyme involved in the regulation of cell growth and differentiation. 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid binds to these enzymes and inhibits their activity, thus reducing inflammation and pain.
Biochemical and Physiological Effects
1-(Furan-2-carbonyl)piperidine-2-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in rats and mice. It has also been shown to reduce the production of prostaglandins and leukotrienes in these animals. In addition, 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid has been shown to reduce the activity of the enzymes COX-2 and 5-LOX in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Furan-2-carbonyl)piperidine-2-carboxylic acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are some limitations to its use. 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid is not very stable in solution and can degrade over time. It is also not very soluble in water and can be difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
The potential applications of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid are vast, and there are many future directions that can be explored. One potential direction is to investigate the effects of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid on other enzymes and pathways, such as the renin-angiotensin system, which is involved in the regulation of blood pressure and fluid balance. Another potential direction is to investigate the effects of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid on other inflammatory and pain pathways, such as the cytokine pathway. Additionally, further research could be done to investigate the potential therapeutic uses of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid in humans. Finally, further research could be done to investigate the potential side effects of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid in humans.
Synthesemethoden
1-(Furan-2-carbonyl)piperidine-2-carboxylic acid can be synthesized through a variety of methods, such as the reaction of 2-bromo-1-methylpiperidine and furan-2-carbonyl chloride. This reaction is carried out in the presence of anhydrous sodium carbonate and yields 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid in a yield of 88-95%. It can also be synthesized through the reaction of 1-methyl-2-bromopiperidine and furan-2-carbonyl chloride in the presence of anhydrous potassium carbonate. The reaction yields 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid in a yield of 95-98%.
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause harm . Specific hazard statements include H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(furan-2-carbonyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h3,5,7-8H,1-2,4,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKCBOCEIJMLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

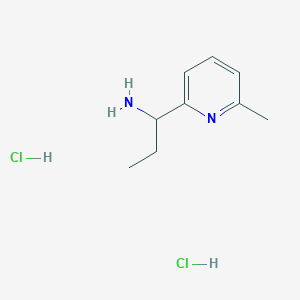

![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)
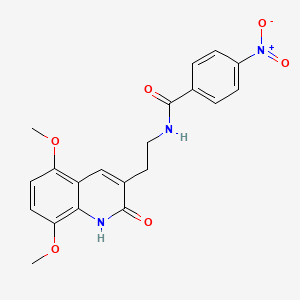
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)
![3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2386012.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)
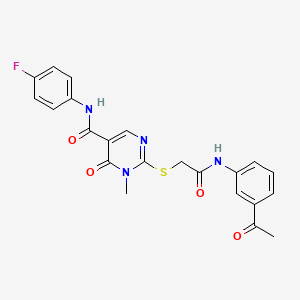
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2386016.png)
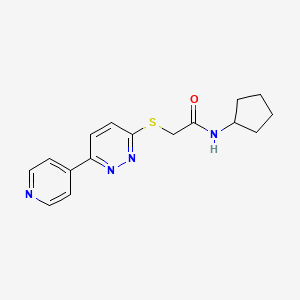
![1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2386020.png)
![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)
